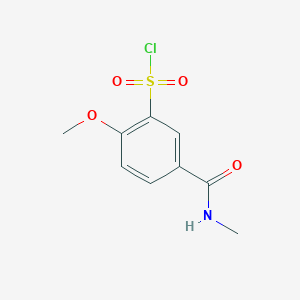

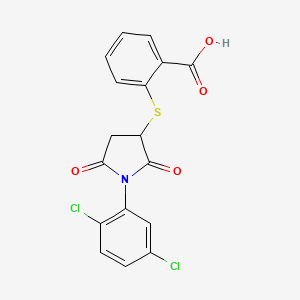

![molecular formula C14H28N2O2 B2879997 Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate CAS No. 1998236-29-5](/img/structure/B2879997.png)

Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Intermediates

Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate and its derivatives are important intermediates in the synthesis of various biologically active compounds. For instance, a study by Zhao et al. (2017) highlights the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the production of omisertinib (AZD9291), through a rapid synthetic method with an 81% yield over three steps. This demonstrates the compound's role in streamlining the production of targeted therapeutics (Zhao, Guo, Lan, & Xu, 2017).

Wang et al. (2017) described an efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its versatility as a key intermediate for the synthesis of factor Xa inhibitors. This method underscores the importance of precise stereochemical control in the development of therapeutically relevant molecules (Wang, Ma, Reddy, & Hu, 2017).

Spirocyclopropanation and Analogues

In the realm of agrochemical research, Brackmann et al. (2005) reported the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating the compound’s utility in creating novel insecticidal agents with potentially enhanced efficacy and selectivity. The synthesis involved several steps, highlighting the compound's role in the development of new agrochemicals (Brackmann, Yufit, Howard, Es-Sayed*, & Meijere, 2005).

Enantioselective Synthesis and Drug Development

The compound's derivatives also find applications in enantioselective synthesis and drug development. For example, Ellman, Owens, and Tang (2002) explored N-tert-Butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, showcasing the broader utility of tert-butyl carbamate derivatives in synthesizing a wide range of highly enantioenriched amines, including amino acids and amino alcohols. This work illustrates the compound’s significance in facilitating the synthesis of chiral molecules, which are crucial in the pharmaceutical industry (Ellman, Owens, & Tang, 2002).

Cascade Biodegradable Polymers

Moreover, the development of cascade biodegradable polymers, as researched by Dewit and Gillies (2009), involves the use of tert-butylcarbamate (Boc) groups. These polymers degrade through a series of intramolecular reactions, demonstrating the compound's potential in creating environmentally friendly materials with applications in medical devices, drug delivery vehicles, and tissue engineering scaffolds. The innovative use of tert-butyl carbamate derivatives in this context underscores their versatility beyond pharmaceuticals, highlighting their role in advancing materials science (Dewit & Gillies, 2009).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-14(10-15)8-6-13(4,5)7-9-14/h6-10,15H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKVXSGSCFWWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(CN)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

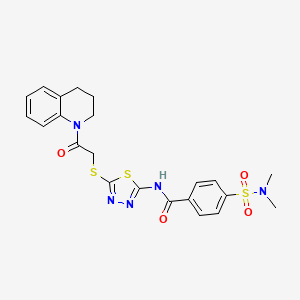

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)

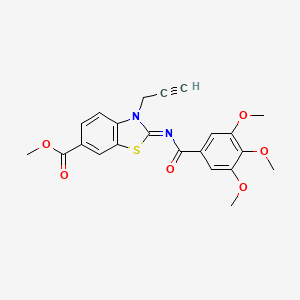

![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)

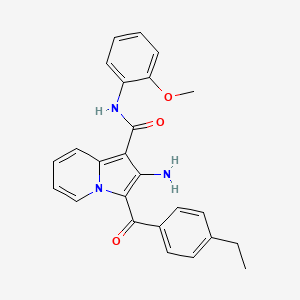

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)